Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1620075-73-1) is a heterocyclic compound with a pyrazolo[1,5-a]pyridine core substituted by an amino group at position 2 and a methyl ester at position 2. Its molecular formula is C₉H₉N₃O₂, and it is widely used as a key intermediate in medicinal chemistry for developing inhibitors targeting enzymes such as human dihydroorotate dehydrogenase (DHODH) and HIV-1 reverse transcriptase . The compound’s structural versatility allows for modifications that enhance pharmacokinetic properties or biological activity .
Properties
IUPAC Name |
methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10/h2-5H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHLECHXDNNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 participates in nucleophilic substitution, enabling functionalization of the pyrazolo[1,5-a]pyridine core.
Key Reagents and Conditions
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Alkylation : Reactions with alkyl halides (e.g., methyl iodide, benzyl bromide) proceed in ethanol under basic (K₂CO₃) or acidic (HOAc) conditions.
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Arylation : Electron-deficient aryl halides react via Pd-catalyzed couplings. For example, using Pd(OAc)₂ (10 mol%) in DMF at 130°C yields 2-aryl derivatives .
Mechanistic Insight
The reaction with ethyl acetoacetate involves oxidative cross-dehydrogenative coupling (CDC), where molecular oxygen acts as the terminal oxidant. A proposed pathway includes:
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Nucleophilic attack by the enol form of β-dicarbonyl substrates.
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Oxidative dehydrogenation via O₂ to form intermediate B .
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Cyclization and dehydration to yield pyrazolo[1,5-a]pyridine derivatives .
Yield Optimization
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | O₂ | 94 |
| 5 | HOAc (6) | Ar | 6 |
Higher acetic acid loading (6 equiv) and O₂ atmosphere maximize yields by suppressing triazolo[1,5-a]pyridine byproducts .
Acylation and Esterification
The amino group undergoes acylation with reagents like acetic anhydride or acyl chlorides.
Example Reaction
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Treatment with acetyl chloride in pyridine at 0–25°C produces 2-acetamido derivatives.
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The ester group at position 3 can be hydrolyzed to carboxylic acid using NaOH/H₂O or LiAlH₄ for reduction to alcohol.
Cyclization and Cycloaddition
The compound serves as a precursor for fused heterocycles via cyclocondensation or [3+2] cycloaddition.
Cyclocondensation with β-Enaminones
Under microwave irradiation, reactions with β-enaminones yield pyrazolo[1,5-a]pyrimidines. For example:
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3-Formylpyrazolo[1,5-a]pyrimidines are synthesized via Vilsmeier–Haack formylation (POCl₃/DMF) with 72–98% yields .
[3+2] Cycloaddition with Alkynylphosphonates
In ethanol with Fe(NO₃)₃ (1 equiv), alkynylphosphonates undergo cycloaddition to form pyrazolo[1,5-a]pyridine-3-phosphonates. Key data:
| Catalyst Loading (mol%) | Atmosphere | Yield (%) |
|---|---|---|
| 10 | Ar | 15 |
| 100 | Air | 70 |
Fe(NO₃)₃ enhances reactivity by coordinating to intermediates, facilitating oxidative aromatization .
Oxidation and Reduction
Oxidation
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N-Oxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields N-oxide derivatives.
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Sidechain Oxidation : The methyl ester can be oxidized to carboxylic acid using KMnO₄/H₂SO₄.
Reduction
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LiAlH₄ reduces the ester to a hydroxymethyl group (-CH₂OH).
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Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring without affecting the pyrazole .
Functionalization via Cross-Coupling
Suzuki–Miyaura Coupling
The 2-amino group directs palladium-catalyzed couplings at position 5 or 7:
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7-Bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl products .
C–H Activation
Direct arylation at position 6 is achieved using Pd(OAc)₂ (20 mol%) and aryl iodides in hexafluoroisopropanol (HFIP) at 120°C .
Mechanistic Studies and Challenges
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Regioselectivity : Substituents on the β-dicarbonyl substrate dictate cyclization pathways. Electron-withdrawing groups favor pyrazolo[1,5-a]pyridine formation over pyrido[1,2-b]indazoles .
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Byproduct Formation : Competing triazolo[1,5-a]pyridine derivatives arise under HOAc-rich conditions, requiring careful stoichiometric control .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate has been studied for its potential as a lead compound in the development of new therapeutic agents. Its biological activities include:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies indicate that it can inhibit the growth of these pathogens, suggesting potential applications in treating resistant infections .
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by interfering with tubulin polymerization, which is crucial for cancer cell division. This mechanism highlights its potential as an anticancer agent .
Synthesis of Complex Heterocycles
The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, enables the production of diverse derivatives with enhanced biological activities.
Enzyme Inhibition
Research indicates that this compound can modulate kinase activity and interact with nucleic acids. This interaction can affect cellular processes related to growth and proliferation, making it a candidate for developing inhibitors targeting specific kinases involved in cancer and inflammatory diseases .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of this compound against MRSA, the compound demonstrated sub-micromolar activity, significantly inhibiting bacterial growth in vitro. This study supports its potential use as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Properties
Another study focused on the anticancer effects of this compound revealed that it inhibited cell proliferation in several cancer cell lines. The mechanism was linked to its ability to disrupt microtubule dynamics, essential for mitosis. These findings suggest that further development could lead to novel treatments for various cancers .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial | Significant activity against MRSA and E. coli; potential for treating resistant infections |
| Anticancer | Inhibits cancer cell proliferation; disrupts tubulin polymerization |
| Synthesis | Serves as a precursor for complex heterocycles; versatile in chemical reactions |
| Enzyme Inhibition | Modulates kinase activity; potential use in targeting cancer and inflammatory pathways |
Mechanism of Action
The mechanism of action of Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1260169-02-5)
- Structural Differences : Replaces the pyridine ring with pyrimidine, increasing nitrogen content. The ethyl ester (vs. methyl) enhances lipophilicity.
- Synthesis: Prepared via cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated substrates under acidic conditions .
- Physicochemical Properties: Property Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Molecular Weight 191.19 g/mol 235.22 g/mol LogP (Predicted) 1.2 1.8 Water Solubility Moderate Low Reference:
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 16205-44-0)
- Structural Differences: Lacks the 2-amino group, reducing hydrogen-bonding capacity.
- Synthesis : Synthesized via Pd-catalyzed arylation or esterification of pyrazolo[1,5-a]pyridine precursors .
- Biological Activity: Lower enzyme inhibition efficacy compared to amino-substituted analogs due to absence of the amino group .
- Reactivity : The unsubstituted position 2 allows for further functionalization (e.g., bromination or amination) .
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1779126-41-8)
- Structural Differences : Chloromethyl substituent at position 2 and a saturated tetrahydropyridine ring.
- Synthesis : Achieved via cyclization of chlorinated intermediates under reducing conditions .
- Applications : The chloromethyl group enables nucleophilic substitution reactions, making it a versatile intermediate for alkylation or cross-coupling .
- Stability: Less stable under basic conditions due to reactive C-Cl bond, unlike the amino-substituted analog .
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
- Biological Activity : Exhibits antitumor activity due to isoxazole’s ability to intercalate DNA or inhibit kinases .
- Synthesis : Prepared via condensation of α,β-unsaturated esters with aldehydes, followed by functionalization with diethylamine .
Key Research Findings
Impact of Substituents on Enzyme Inhibition
- The 2-amino group in this compound is critical for binding to DHODH’s ubiquinone pocket, with IC₅₀ values in the nanomolar range .
- Ethyl esters (e.g., CAS 1260169-02-5) show prolonged half-lives in vivo due to slower esterase hydrolysis .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| 1620075-73-1 (Target) | C₉H₉N₃O₂ | 191.19 | 1.2 | 2.5 (DMSO) |
| 1260169-02-5 (Pyrimidine analog) | C₉H₁₀N₄O₂ | 235.22 | 1.8 | 0.8 (DMSO) |
| 16205-44-0 (Non-amino analog) | C₁₀H₁₀N₂O₂ | 190.20 | 2.1 | 0.3 (DMSO) |
Sources :
Biological Activity
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 191.19 g/mol. The compound features an amino group and a carboxylate ester, which contribute to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Notably, it has been shown to modulate kinase activity and interact with nucleic acids, which can affect cellular processes related to growth and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. Specifically, it has been noted to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, which is crucial for mitosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Enzymatic Inhibition | Modulates kinase activity |
Case Studies
- Anticancer Study : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at low micromolar concentrations. The IC50 values ranged from 0.08 to 12.07 mM depending on the specific cancer type tested .
- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be within clinically relevant ranges, supporting further development as an antimicrobial agent.
Research Findings
Recent studies have focused on the synthesis and functionalization of pyrazolo derivatives, including this compound. These investigations aim to enhance the structural diversity of the compound and improve its pharmacological profiles. For instance, modifications at various positions on the pyrazolo ring have been explored to optimize biological activity while minimizing toxicity .
Comparison with Similar Compounds
This compound can be compared with other similar compounds such as methyl 2-aminopyridine-3-carboxylate and various pyrazolo derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both amino and ester functional groups | Antimicrobial, anticancer |
| Methyl 2-aminopyridine-3-carboxylate | Lacks the pyrazolo ring | Limited biological activity |
| Pyrazolo derivatives | Various substituents on pyrazolo core | Diverse pharmacological profiles |
Q & A
Q. What are the common synthetic routes for Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors such as 3-aminopyrazole derivatives with formylated electrophiles under acidic or basic conditions. A standard protocol uses ethyl 3-amino-1H-pyrazole-4-carboxylate reacted with enaminones in the presence of KHSO₄ as a catalyst (yield: 70–85%) . Optimization strategies include:
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify key signals, such as the ester carbonyl (δ ~165–170 ppm) and pyrazolo ring protons (δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, confirming the fused bicyclic system and substituent positions (e.g., C3 ester group) .
- Mass spectrometry : HRMS validates the molecular formula (C₈H₈N₄O₂, [M+H]+ = 193.08) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial bioactivity studies focus on:
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Kinase inhibition : Fluorescence-based assays targeting kinases like EGFR or CDK2 to identify inhibitory activity .
Advanced Research Questions
Q. How do structural modifications at the 2-amino and 3-carboxylate positions influence biological activity?
Systematic SAR studies reveal:
- Amino group substitution : Replacing NH₂ with alkyl/aryl groups (e.g., methyl, benzyl) reduces antimicrobial activity but enhances kinase selectivity .
- Ester vs. carboxylic acid : The methyl ester improves cell permeability compared to the free acid, as shown in logP measurements (2.1 vs. 0.8) .
- Halogenation : Introducing iodine at the 6-position (e.g., Methyl 2-amino-6-iodo derivative) increases anticancer potency by 3-fold in leukemia models .
| Derivative | Modification | Biological Activity |
|---|---|---|
| Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | Ethyl ester | Reduced cytotoxicity (IC₅₀ > 50 μM) |
| Methyl 2-amino-6-iodo derivative | 6-Iodo substitution | IC₅₀ = 12 μM (HL-60 cells) |
Q. What computational strategies can predict binding modes with target enzymes?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify binding pockets : The 2-amino group forms hydrogen bonds with kinase ATP-binding sites (e.g., EGFR T790M mutant) .
- Assess stability : Simulations (>100 ns) show the pyrazolo ring maintains hydrophobic interactions with residues like Leu858 .
- Guide synthesis : Virtual screening of substituent libraries prioritizes candidates with improved ΔG binding (< -9 kcal/mol) .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
Contradictions often arise from:
- Reagent purity : Impure starting materials (e.g., <95% 3-aminopyrazole) reduce yields by 15–20% .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab discrepancies .
- Solvent effects : DMSO in bioassays may artificially inflate solubility, requiring LC-MS validation of compound integrity .
Methodological Challenges and Solutions
Q. What strategies improve the low solubility of this compound in aqueous media?
- Prodrug design : Convert the methyl ester to a phosphate prodrug (aqueous solubility: >10 mg/mL vs. 0.5 mg/mL for parent compound) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability in in vivo models .
- Co-solvent systems : Use 10% DMSO/PBS mixtures for in vitro assays without precipitating the compound .
Q. How can regioselectivity issues during functionalization be addressed?
- Directing groups : Introduce a nitro group at the 5-position to steer electrophilic substitution to the 7-position .
- Metal catalysis : Pd(OAc)₂ enables Suzuki coupling at the 6-position with aryl boronic acids (yield: 60–75%) .
- Protecting groups : Temporarily protect the 2-amino group with Boc to prevent undesired N-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
